molecular formula C11H15Cl2N3 B2535615 5-Benzyl-1-methylpyrazol-4-amine;dihydrochloride CAS No. 2411246-42-7

5-Benzyl-1-methylpyrazol-4-amine;dihydrochloride

Cat. No.: B2535615
CAS No.: 2411246-42-7
M. Wt: 260.16
InChI Key: XRNQLBLNNAQGJK-UHFFFAOYSA-N
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Description

5-Benzyl-1-methylpyrazol-4-amine;dihydrochloride is a chemical compound with the molecular formula C11H15N3·2HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1-methylpyrazol-4-amine;dihydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylhydrazine with 1-methyl-3-oxobutan-1-one under acidic conditions to form the pyrazole ring. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1-methylpyrazol-4-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Benzyl-1-methylpyrazol-4-amine;dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.

    Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-methylpyrazole: Similar in structure but lacks the benzyl group, which may affect its biological activity and chemical reactivity.

    4-Amino-1-methylpyrazole: Another close analog, differing in the position of the amino group, which can influence its interaction with biological targets.

Uniqueness

5-Benzyl-1-methylpyrazol-4-amine;dihydrochloride is unique due to the presence of the benzyl group, which enhances its lipophilicity and potentially its ability to cross biological membranes. This structural feature may contribute to its effectiveness as a pharmaceutical intermediate and its versatility in organic synthesis .

Biological Activity

5-Benzyl-1-methylpyrazol-4-amine;dihydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzyl group that enhances its lipophilicity and biological membrane permeability. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₅N₃·2HCl
  • Molecular Weight : 247.17 g/mol
  • Chemical Structure : The compound features a five-membered pyrazole ring with an attached benzyl group, contributing to its unique chemical properties.

This compound exhibits various mechanisms of biological activity:

  • Enzyme Inhibition : Pyrazole derivatives are known to interact with enzymes, potentially inhibiting their activity. This interaction can lead to altered biochemical pathways, particularly in cancer and inflammatory diseases.
  • Receptor Modulation : The compound may act as a modulator for various receptors, influencing cellular signaling pathways.
  • Impact on Autophagy : Research indicates that certain pyrazole derivatives can modulate autophagy processes, affecting cell survival and proliferation under stress conditions .

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives, including this compound. Key findings include:

  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. For example, it was evaluated for its effects on lung cancer cells (H322) and demonstrated significant apoptosis induction .
  • Mechanistic Insights : In studies involving related compounds, it was found that they could reduce mTORC1 activity and enhance autophagy, suggesting a potential mechanism for their anticancer effects .
  • Structure-Activity Relationship (SAR) : Research has identified specific structural features that enhance the anticancer activity of pyrazole derivatives. For instance, modifications to the benzyl group can significantly alter potency against different cancer cell lines .

Other Biological Activities

In addition to anticancer properties, this compound has been investigated for other biological activities:

  • Anti-inflammatory Effects : Pyrazole derivatives are often studied for their anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
  • Neuroprotective Potential : Some studies suggest that compounds in this class may exhibit neuroprotective effects, making them candidates for neurological disorder treatments.

Case Studies and Research Findings

The following table summarizes key research findings related to the biological activity of this compound and its analogs:

StudyCompoundCell LineIC₅₀ Value (µM)Mechanism
Bouabdallah et al. (2022)N-(1-benzyl-3,5-dimethyl-pyrazol-4-yl)benzamidesMIA PaCa-2<0.5mTORC1 inhibition
Inceler et al. (2022)1,3-diarylpyrazole derivativesRaji, HL6025.2 - 28.3Cytotoxicity
Gamal et al. (2022)Novel pyrazole derivativesA375IC₅₀ = 0.49Anticancer activity

Properties

IUPAC Name

5-benzyl-1-methylpyrazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-14-11(10(12)8-13-14)7-9-5-3-2-4-6-9;;/h2-6,8H,7,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXWGEYXZLBHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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